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Compound of Interest

Compound Name:
1-[(1R,2R)-2-

phenylcyclopropyl]ethanone

Cat. No.: B077393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-
[(1R,2R)-2-phenylcyclopropyl]ethanone, a chiral ketone with potential applications in organic

synthesis and drug discovery. Due to the limited availability of specific experimental data for

this exact stereoisomer in publicly accessible literature, this guide presents data for a closely

related analogue, 1-[(1R,2R,3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone, and outlines the

established experimental protocols for the synthesis and characterization of such

phenylcyclopropyl ketones.

Molecular Structure and Properties
1-[(1R,2R)-2-phenylcyclopropyl]ethanone possesses a molecular formula of C₁₁H₁₂O and a

molecular weight of 160.21 g/mol . The structure features a cyclopropane ring with a phenyl

group and an acetyl group in a trans configuration, affording the (1R,2R) stereochemistry. The

strained three-membered ring and the presence of both aromatic and keto functionalities make

it an interesting target for structural and reactivity studies.

Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of 1-
[(1R,2R)-2-phenylcyclopropyl]ethanone. The following sections detail the expected

spectroscopic signatures based on general principles and data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b077393?utm_src=pdf-interest
https://www.benchchem.com/product/b077393?utm_src=pdf-body
https://www.benchchem.com/product/b077393?utm_src=pdf-body
https://www.benchchem.com/product/b077393?utm_src=pdf-body
https://www.benchchem.com/product/b077393?utm_src=pdf-body
https://www.benchchem.com/product/b077393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules.

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylcyclopropyl Ketone Analogue

¹H NMR

(CDCl₃)

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

2.1 s - CH₃

2.2 s - CH₃

2.96 dd 5, 10 CH

3.12 dd 5, 10 CH

3.28 t 5 CH

7.14 - 7.34 m - ArH

¹³C NMR (CDCl₃)
Chemical Shift

(δ) ppm
Assignment

31.2 CH₃

31.3 CH₃

33.1 CH

36.8 CH

39.9 CH

127.3 Ar-C

128.3 Ar-C

128.6 Ar-C

133.9 Ar-C (ipso)

201.4 C=O

205.3 C=O
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Note: Data is for 1-[(1R,2R,3r*)-2-Acetyl-3-phenylcyclopropyl]ethanone. The presence of a

second acetyl group will influence the chemical shifts compared to the target mono-ketone.

For 1-[(1R,2R)-2-phenylcyclopropyl]ethanone, one would expect the protons of the methyl

group of the acetyl moiety to appear as a singlet around 2.1-2.3 ppm. The cyclopropyl protons

would exhibit complex splitting patterns in the aliphatic region (typically 1.0-3.0 ppm) due to

geminal and vicinal coupling. The phenyl protons would resonate in the aromatic region (7.0-

7.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbon is expected to have a characteristic

chemical shift in the range of 190-215 ppm[1].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

diagnostic peak for 1-[(1R,2R)-2-phenylcyclopropyl]ethanone is the carbonyl (C=O)

stretching vibration.

Table 2: Expected Infrared Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Ketone) 1685-1725

C-H (Aromatic) 3000-3100

C-H (Aliphatic) 2850-3000

C=C (Aromatic) 1450-1600

The conjugation of the cyclopropyl ring with the carbonyl group can slightly lower the C=O

stretching frequency compared to a simple aliphatic ketone. Saturated aliphatic ketones

typically show a C=O stretch around 1715 cm⁻¹[1].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: Expected Mass Spectrometry Data
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Analysis Expected Value

Molecular Ion (M⁺) m/z = 160.22

Major Fragments
Fragmentation of the cyclopropyl ring and loss

of the acetyl group.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and structural analysis

of phenylcyclopropyl ketones.

Synthesis Protocol: Simmons-Smith Cyclopropanation
A common method for the synthesis of phenylcyclopropyl derivatives is the Simmons-Smith

reaction.

Preparation of the Alkene Precursor: Cinnamaldehyde is reduced to the corresponding allylic

alcohol, which is then acetylated to form cinnamyl acetate.

Cyclopropanation: To a solution of cinnamyl acetate in a suitable solvent (e.g.,

dichloromethane), a solution of diethylzinc and diiodomethane is added dropwise at 0 °C.

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate,

and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel.

Oxidation: The resulting cyclopropyl acetate is hydrolyzed to the alcohol and then oxidized to

the ketone using an oxidizing agent like pyridinium chlorochromate (PCC).

Structural Analysis Protocol
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as an internal standard.
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IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or

electrospray ionization (ESI) mass spectrometer.

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow

evaporation of a solvent (e.g., ethanol, hexane). The crystal structure is determined using a

single-crystal X-ray diffractometer.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation

of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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